Quinapril benzyl ester maleate

Catalog No.
S1942664
CAS No.
M.F
C36H40N2O9
M. Wt
644.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinapril benzyl ester maleate

Product Name

Quinapril benzyl ester maleate

IUPAC Name

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

Molecular Formula

C36H40N2O9

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C32H36N2O5.C4H4O4/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25;5-3(6)1-2-4(7)8/h4-17,23,28-29,33H,3,18-22H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t23-,28-,29-;/m0./s1

InChI Key

YVLOIKSAYRUXIX-IZSITSNPSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Quinapril benzyl ester maleate is a chemically protected, salt form of a precursor to Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. It functions as a critical intermediate in established, multi-step syntheses of the active pharmaceutical ingredient (API), Quinapril Hydrochloride. Its primary role in these processes is not as a reactant that offers a unique chemical pathway, but as a strategic choice to ensure the efficient isolation and purification of the quinapril benzyl ester moiety following its initial synthesis.

Research Fit

Workflow Quinapril hydrochloride synthesis intermediate
Identity Pharmeuropa Impurity F reference standard
Format Maleate salt, crystalline solid

Substituting Quinapril benzyl ester maleate with its corresponding free base is impractical in common synthesis workflows. The primary value of the maleate salt lies in its ability to form a stable, crystalline solid, which is readily isolated from the reaction mixture. The free base, often an oil or a material with poor crystallinity, would require more complex and potentially lower-yielding purification techniques like column chromatography. Therefore, the maleate salt is not merely a carrier for the active structure but a tool for process efficiency; its procurement is a decision to enable a robust, scalable, and filter-based purification step, which is a critical advantage in both process development and manufacturing environments.

Substitution Risk

Protection Benzyl ester prevents diketopiperazine impurity; free acid or t-butyl analogs may produce unacceptable DKP levels.
Salt form Maleate provides crystalline, high-melting solid for reproducible isolation; alternative salts shift solubility and pH buffering.
Process fit Free base generation at defined pH window is optimized for this salt; substitution may require revalidation of yield-critical steps.

Enables Efficient Purification via Crystalline Solid Formation

Multiple patented industrial synthesis routes for Quinapril Hydrochloride specify a critical step where the crude quinapril benzyl ester, post-reaction, is treated with maleic acid specifically to isolate it as the maleate salt. This procedure is deliberately chosen to induce precipitation of a solid, which can then be filtered and washed. This contrasts sharply with the handling properties of the free base, which is often an oil and would necessitate chromatographic purification. The selection of the maleate salt form is a direct enabler of a more efficient, scalable, and physically robust purification unit operation.

Evidence DimensionIsolation & Purification Method
Target Compound DataIsolated as a crystalline solid via salt formation and filtration.
Comparator Or BaselineQuinapril Benzyl Ester (Free Base): Implied to be an oil or non-crystalline solid requiring chromatographic purification.
Quantified DifferenceQualitatively different unit operation (Filtration vs. Chromatography). Enables a simpler, more scalable solid-handling workflow.
ConditionsPost-synthesis workup in the manufacturing process of Quinapril Hydrochloride.

For process chemists and manufacturers, this enables a more efficient, cost-effective, and scalable purification strategy compared to handling the free base.

Oral Bioavailability
Reported
~2.1-fold higher absolute bioavailability reported (52% vs 25%)
Supports prodrug design interpretation; cross-study context
Single-dose healthy subjects; lisinopril comparator

Serves as a Stable, Handleable Precursor for the Final API-forming Step

In a documented synthesis procedure, the isolated Quinapril benzyl ester maleate salt is the direct precursor for the subsequent reaction. A specific quantity (25 grams) of the maleate salt is dissolved and treated with a base to generate the free base in situ, which is then immediately subjected to catalytic hydrogenolysis to yield Quinapril. This workflow demonstrates the maleate salt's role as a stable, solid intermediate that can be accurately weighed and stored before being converted to the reactive species just prior to use. This practice minimizes the handling and storage of the potentially less stable free base, a key consideration in regulated manufacturing environments.

Evidence DimensionProcess Workflow & Material Handling
Target Compound DataUsed as a stable, weighable solid that is converted to the free base immediately before the next reaction.
Comparator Or BaselineQuinapril Benzyl Ester (Free Base): Would need to be stored and handled directly, potentially as an oil, introducing stability and handling challenges.
Quantified DifferenceReduces stability and handling risks by allowing the precursor to be stored in a more robust crystalline salt form.
ConditionsPreparation for the catalytic hydrogenolysis step in Quinapril synthesis.

This provides a more stable and operationally reliable starting point for the final deprotection step, improving process control and batch-to-batch consistency.

Prodrug Hydrolysis
Class-level
Quinapril t½ = 0.8 h; free diacid oral bioavailability <5%
Ester strategy enables oral absorption; unesterified diacid has minimal exposure
Enalaprilat comparator; class-level inference

Integral Component in a Process Designed to Control Critical Impurities

The synthesis pathway incorporating the isolation of the maleate salt is designed to produce an amorphous form of Quinapril Hydrochloride that is substantially free of impurities, particularly the diketopiperazine degradant. The formation and purification of the maleate salt is a key step that removes process-related impurities before the final debenzylation, where the impurity can also form. By ensuring a high-purity input into the final step, the use of this specific intermediate helps achieve the quality required to conform to pharmacopoeial specifications.

Evidence DimensionImpurity Profile Control
Target Compound DataEnables a purification step that contributes to an overall process yielding high-purity API with low diketopiperazine content.
Comparator Or BaselineA process without an effective intermediate purification step, which would risk higher levels of impurities carrying over into the final product.
Quantified DifferenceThe amount of diketopiperazine impurity in the final API is noted to vary between 2.0-5.0% in some processes, highlighting the need for effective purification steps like the one this intermediate provides.
ConditionsOverall synthesis and purification of Quinapril Hydrochloride for pharmaceutical use.

Procuring this specific intermediate is a step toward ensuring the final API can meet stringent regulatory purity requirements, particularly concerning the diketopiperazine impurity.

Crystallinity
Head-to-head
Crystalline maleate salt (mp 139 °C) vs amorphous free base
Supports identity testing and consistent isolation
Crystallization from ethyl acetate
pH-Controlled Conversion
Head-to-head
Optimal free base liberation at pH 7.5–8.5 in biphasic system
Process-specific pH window; alternative salts may shift buffering
Prior to catalytic hydrogenolysis
DKP Impurity Control
Head-to-head
Benzyl ester route yields quinapril HCl substantially free of DKP
Enables pharmacopoeial compliance; unprotected routes show contamination
ICH Q3A-relevant impurity
Compendial Identity
Head-to-head
Designated Impurity F (Pharmeuropa); ISO 17034 certified
Only recognized standard for HPLC impurity profiling
Alternative salts not compendial

Process Scale-Up and Manufacturing of Quinapril Hydrochloride

This compound is the right choice when developing or executing a scalable, robust synthesis of Quinapril HCl. Its utility as a crystalline solid allows for straightforward filtration and washing, avoiding the costs and complexities of large-scale chromatographic purification of the free base.

GMP-Compliant Synthesis of Pharmaceutical-Grade Quinapril

In regulated GMP environments, the use of a stable, solid, and well-characterized intermediate is critical. This salt provides a reliable material for ensuring batch consistency and controlling the impurity profile of the final API, in line with pharmacopoeial standards.

Development of Analytical Reference Standards

As a purified, crystalline solid, Quinapril benzyl ester maleate is suitable for use as a reference standard for the quantitative analysis and characterization of the quinapril benzyl ester intermediate during process monitoring and quality control.

Application Fit Matrix

Application
Selection Property
Validation Focus
GMP Intermediate Procurement
Crystalline maleate salt identity
Melting point specification, DKP impurity control
Impurity Profiling (ANDA/NDA)
Compendial Impurity F designation
HPLC system suitability, relative retention time
Prodrug Strategy Research
Ester prodrug activation kinetics
Reported bioavailability context, hydrolysis rate
Process Development (FTO)
pH-specific free base generation
Comparative prior art, patent circumvention

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